2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a dihydropyrazinone core substituted at position 4 with a 4-bromophenyl group and a thioacetamide side chain linked to a 4-methoxyphenyl moiety. Such structural features are common in pharmacologically active molecules, particularly in antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-16-8-4-14(5-9-16)22-17(24)12-27-18-19(25)23(11-10-21-18)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXETUSRWRIUWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHBrNOS
- Molecular Weight : 444.35 g/mol
- CAS Number : 900007-53-6
The compound features a bromophenyl group , a dihydropyrazinone ring , and a thioacetamide moiety , which are critical for its biological interactions. The structural complexity contributes to its potential pharmacological applications.
Structural Analysis
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances electronic properties and binding affinity |
| Dihydropyrazinone Ring | Provides structural stability and potential interaction sites |
| Thioacetamide Moiety | May facilitate metal ion binding, influencing biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group and the dihydropyrazinone ring likely modulate the activity of various enzymes or receptors, while the thioacetamide component may enhance binding to metal ions or other biomolecules, thereby influencing the compound's overall efficacy.
Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Molecular docking studies have shown that derivatives of this compound exhibit significant binding affinities towards different isoforms of CA, suggesting its utility in treating conditions like glaucoma and cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings and modifications to the thioacetamide moiety can significantly affect potency and selectivity. For instance, compounds with different halogen substitutions on the phenyl rings have shown varying degrees of inhibitory activity against CA isoforms .
Case Study 1: Antitumor Activity
In a recent study, derivatives of this compound were evaluated for their antitumor properties. The results indicated that certain modifications led to enhanced growth inhibition in cancer cell lines while sparing normal cells. This selectivity is particularly promising for developing targeted cancer therapies .
Case Study 2: Inhibition of Carbonic Anhydrase
A series of experiments demonstrated that specific derivatives exhibited nanomolar inhibitory action against multiple CA isoforms. This finding positions these compounds as potential leads for drug development aimed at managing diseases associated with dysregulated CA activity .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its structural components facilitate interactions with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. For instance, modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. Some analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, indicating significant antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines while exhibiting minimal toxicity towards normal cells. For example, a study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted where various derivatives of the compound were tested against common bacterial strains. The results indicated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
- Investigation of Anticancer Mechanisms : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced cell cycle arrest at the G2/M phase. Further analysis indicated that it modulated the expression of cyclins and cyclin-dependent kinases, which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Molecular Structure and Core Heterocycles
Key Observations :
Critical Analysis :
Physicochemical Properties
Implications :
- The target compound’s higher LogP may limit solubility but favor penetration into hydrophobic targets (e.g., bacterial membranes) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide?
- Answer : The compound is synthesized via nucleophilic substitution, typically involving the reaction of 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with N-(4-methoxyphenyl)chloroacetamide. The reaction is carried out under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF, with triethylamine as a base at 0–5°C. Post-stirring (3–5 hours), purification via silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) yields the product. Monitoring via TLC and optimizing stoichiometric ratios (1:1.2 thiol to chloroacetamide) improves yields (~75–80%) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, the acetamide carbonyl typically appears at δ 168–170 ppm, while aromatic protons resonate between δ 6.8–7.8 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H16BrN3O3S: 462.01; observed: 462.03) .
- XRD : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond angles and dihedral planes (e.g., 66.4° between bromophenyl and methoxyphenyl rings) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?
- Answer :
- Temperature Control : Maintain ≤5°C during initial coupling to suppress thiourea byproducts.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities.
- Kinetic Monitoring : Employ in-situ FTIR to track thiolate anion formation and reaction completion.
- Catalysis : Test Pd-mediated cross-coupling for sterically hindered intermediates .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR peaks?
- Answer :
- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria in pyrazinone moieties) via variable-temperature NMR (25–60°C).
- DFT Calculations : Compare experimental 13C shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)).
- Impurity Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide) .
Q. How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?
- Answer :
- Enzymatic Assays : Use recombinant kinases (e.g., EGFR, BRAFV600E) with ATP-Glo™ luminescence to measure IC50.
- Cell-Based Assays : Test antiproliferative activity via MTT on cancer cell lines (e.g., HCT-116, IC50 ≤10 µM). Include controls (e.g., staurosporine) and assess apoptosis via flow cytometry (Annexin V/PI staining).
- Data Analysis : Fit dose-response curves (4-parameter logistic model) using GraphPad Prism .
Q. What methodologies assess the environmental fate and ecotoxicity of this compound?
- Answer :
- Biodegradation : Follow OECD 301F guidelines to measure BOD28/COD ratios in activated sludge.
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48h EC50).
- Metabolite Tracking : Employ LC-QTOF-MS to identify transformation products (e.g., sulfoxide derivatives) in simulated wastewater .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental XRD bond lengths be addressed?
- Answer :
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement to account for thermal vibrations.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) that may distort bond lengths.
- Validation Tools : Use checkCIF/PLATON to identify outliers (>3σ) and re-refine problematic regions .
Experimental Design Considerations
Q. What statistical approaches ensure robustness in biological activity studies?
- Answer :
- Replication : Use ≥3 biological replicates with randomized block designs to minimize batch effects.
- Power Analysis : Calculate sample size (α=0.05, power=0.8) based on preliminary IC50 variability.
- Multivariate Analysis : Apply PCA to distinguish activity clusters in high-throughput screening .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
